Caprospinol

Description

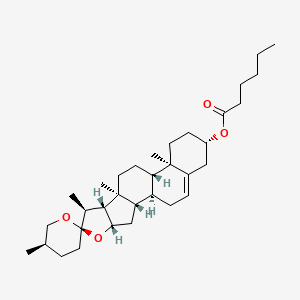

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOZFSWFUBLCNN-AAPULDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4952-56-1 | |

| Record name | Caprospinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprospinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPROSPINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caprospinol: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caprospinol (SP-233) is a naturally occurring neuroprotective agent investigated as a potential disease-modifying therapy for Alzheimer's disease.[1][2] Its discovery stemmed from research into the role of neurosteroids in Alzheimer's pathology, specifically the observation of reduced levels of 22R-hydroxycholesterol in affected brains.[1][2] Identified as a stable, naturally occurring analog, caprospinol is a derivative of the steroidal sapogenin diosgenin, found in the plant Gynura japonica.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and mitigate key aspects of Alzheimer's pathology. Caprospinol exerts its neuroprotective effects through a multi-faceted mechanism of action that includes direct binding to beta-amyloid (Aβ) to prevent the formation of neurotoxic oligomers, protection of mitochondrial function, and interaction with the sigma-1 receptor.

Discovery and Origin

The discovery of caprospinol is rooted in the neurosteroid hypothesis of Alzheimer's disease. Researchers investigating the brains of Alzheimer's patients identified significantly lower levels of 22R-hydroxycholesterol in the hippocampus and frontal cortex compared to age-matched controls. This endogenous neurosteroid was subsequently shown to protect against neurotoxicity induced by the Aβ peptide and to inhibit the formation of Aβ oligomers.

This initial finding prompted a search for a more stable analog of 22R-hydroxycholesterol for therapeutic development. This search led to the identification of caprospinol, a naturally occurring heterospirostenol.

Key researchers and institutions involved:

-

Dr. Vassilios Papadopoulos and his team at the Research Institute of the McGill University Health Centre were instrumental in the discovery and initial research.

-

Samaritan Pharmaceuticals has been leading the development of caprospinol, including filing an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in 2006.

Chemical Identity and Natural Source:

-

Chemical Name: (22R,25R)-20 alpha-spirost-5-en-3beta-yl hexanoate

-

Synonyms: SP-233, Diosgenin caproate

-

Molecular Formula: C33H52O4

-

Natural Origin: Caprospinol is a fatty acid derivative of diosgenin, a steroidal sapogenin. It is found in the plant Gynura japonica, a member of the Asteraceae family.

Mechanism of Action

Caprospinol's therapeutic potential is attributed to its ability to target multiple pathological processes in Alzheimer's disease. Its mechanism is not limited to a single pathway but is a combination of overlapping properties.

Core Mechanisms:

-

Direct Interaction with Beta-Amyloid (Aβ): Caprospinol binds directly to the Aβ peptide. This interaction is believed to inhibit the formation of amyloid-derived diffusible ligands (ADDLs), which are highly neurotoxic oligomeric species. By preventing the aggregation of Aβ monomers, caprospinol helps to clear Aβ plaques from the brain.

-

Mitochondrial Protection: The compound protects mitochondrial function. It interacts with components of the mitochondrial respiratory chain, producing an anti-uncoupling effect and preserving cellular energy production. It has also been shown to scavenge Aβ monomers that accumulate within mitochondria.

-

Sigma-1 Receptor Ligation: Caprospinol has been identified as a ligand for the sigma-1 receptor, a protein known to be involved in neuroprotection and cellular stress responses.

The following diagram illustrates the proposed multi-target mechanism of action of Caprospinol.

Caption: Multi-target mechanism of action of Caprospinol in Alzheimer's disease.

Experimental Protocols

Detailed experimental data for caprospinol has been derived from both in vitro and in vivo studies. The methodologies summarized below are based on published preclinical research.

In Vitro Neuroprotection Assay

-

Cell Line: Rat pheochromocytoma (PC12) cells or human neuronal (NT2) cells.

-

Induction of Toxicity: Cells are treated with soluble beta-amyloid 1-42 (Aβ1-42) to induce neurotoxicity.

-

Treatment Protocol: Cells are co-incubated with varying concentrations of Aβ1-42 and caprospinol.

-

Endpoint Measurement: Cell viability is assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify the protective effect of caprospinol against Aβ-induced cell death. The neuroprotective effect is typically dose-dependent.

In Vivo Efficacy in a Rat Model of Alzheimer's Disease

-

Animal Model: An Alzheimer's-like condition is induced in rats, often through intracerebroventricular (ICV) injection of Aβ peptide to generate amyloid plaques and cognitive deficits.

-

Treatment Protocol: Diseased rats are administered caprospinol, typically via intraperitoneal injection, over a defined period.

-

Behavioral Assessment: Cognitive function is evaluated using the Morris water maze test. This test assesses spatial learning and memory by measuring the time it takes for a rat to locate a hidden platform in a pool of water.

-

Histopathological Analysis: After the treatment period, brain tissue (specifically the hippocampus) is collected and analyzed for:

-

Amyloid Plaque Burden: Staining with dyes like Thioflavin S or using immunohistochemistry with anti-Aβ antibodies to quantify the extent of amyloid deposits.

-

Neuroinflammation: Assessing astrogliosis and microgliosis through immunohistochemical staining for markers like GFAP and Iba1.

-

Neurodegeneration: Evaluating neuronal loss and damage.

-

Tau Pathology: Measuring the levels of hyperphosphorylated Tau protein.

-

The following diagram outlines the general workflow for preclinical evaluation of Caprospinol.

Caption: General experimental workflow for preclinical evaluation of Caprospinol.

Quantitative Data Summary

The following tables summarize key chemical properties and findings from preclinical pharmacokinetic studies.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C33H52O4 | |

| Molecular Weight | 512.78 g/mol | |

| CAS Number | 4952-56-1 | |

| Appearance | White solid | |

| Melting Point | 113.5 - 114.3 °C | |

| Solubility in Water | 0.0 mg/mL |

Table 2: Summary of Pharmacokinetic Parameters in Rats

| Parameter | Value (After Intravenous Dosing) | Value (After Intraperitoneal Dosing) |

| Clearance | Extremely low (2% of liver blood flow) | Not Applicable |

| Volume of Distribution | Low (7% of total body water) | Not Applicable |

| Tmax (Time to max concentration) | Not Applicable | 3 hours (median) |

| Bioavailability | Not Applicable | 42% |

| Data sourced from a 2009 review in Expert Opinion on Investigational Drugs. |

Conclusion and Future Directions

Caprospinol represents a promising therapeutic candidate for Alzheimer's disease, distinguished by its natural origin and multi-target mechanism of action. Its discovery was a direct result of hypothesis-driven research into the neurochemical deficits present in the Alzheimer's brain. Preclinical data strongly support its ability to counteract key pathological features of the disease, including amyloid plaque formation and cognitive decline, in animal models.

The development of caprospinol by Samaritan Pharmaceuticals, including the submission of an IND application to the FDA, marks a significant step towards potential clinical evaluation. Future research will need to focus on human clinical trials to establish the safety, tolerability, and efficacy of caprospinol in patients with Alzheimer's disease. The data gathered from its preclinical development provide a solid foundation for its continued investigation as a disease-modifying agent.

References

Caprospinol as a 22R-Hydroxycholesterol Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprospinol, a synthetic derivative of the naturally occurring steroid diosgenin and a stable analogue of 22R-hydroxycholesterol, has emerged as a promising neuroprotective agent with potential therapeutic applications in Alzheimer's disease. This technical guide provides an in-depth overview of caprospinol, focusing on its mechanism of action, synthesis, and its potential, though less explored, roles in Hedgehog signaling and osteoinduction. This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for the scientific community.

Introduction

22R-hydroxycholesterol is an endogenous oxysterol that plays a crucial role in cellular signaling and steroidogenesis. However, its inherent instability limits its therapeutic potential. Caprospinol, as a stable analogue, offers a promising alternative for exploring the pharmacological benefits of 22R-hydroxycholesterol, particularly in the context of neurodegenerative diseases.[1] This guide delves into the core scientific principles underlying caprospinol's function, providing a foundation for further research and development.

Mechanism of Action in Neuroprotection

Caprospinol's primary therapeutic focus has been its neuroprotective effects, which are attributed to a multi-faceted mechanism of action targeting key pathological features of Alzheimer's disease.[1][2]

Interaction with Amyloid-β (Aβ)

Caprospinol has been shown to directly bind to the amyloid-β (Aβ) peptide, specifically the Aβ(1-42) isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients. This interaction inhibits the aggregation of Aβ into toxic oligomers and fibrils.[2] In vivo studies have demonstrated that treatment with caprospinol leads to a reduction in hippocampal amyloid deposits and an attenuation of memory impairment in a rat model of Alzheimer's disease.[3]

Mitochondrial Protection

Mitochondrial dysfunction is a key factor in the pathogenesis of neurodegenerative diseases. Caprospinol has been observed to protect mitochondria from Aβ-induced toxicity. It exerts an anti-uncoupling effect on the mitochondrial respiratory chain, thereby preserving mitochondrial function and cellular energy production.

Sigma-1 Receptor Ligand

Caprospinol acts as a ligand for the sigma-1 receptor, an intracellular chaperone protein that plays a role in regulating cellular stress responses and neuronal survival. The interaction with the sigma-1 receptor likely contributes to the overall neuroprotective profile of caprospinol.

Potential Role in Hedgehog Signaling

While direct evidence for caprospinol's effect on the Hedgehog (Hh) signaling pathway is limited, the known activities of its parent compound, 22R-hydroxycholesterol, and its precursor, diosgenin, provide a strong rationale for its potential involvement. Oxysterols, including 22(R)-hydroxycholesterol, have been identified as modulators of the Hh pathway, acting as agonists by binding to the Smoothened (Smo) receptor. Furthermore, diosgenin has been shown to activate the Sonic Hedgehog (SHh) pathway.

dot

Caption: Canonical Hedgehog Signaling Pathway.

Potential Role in Osteoinduction

Similar to its role in Hedgehog signaling, the direct impact of caprospinol on osteoinduction has not been extensively studied. However, the osteogenic properties of oxysterols and diosgenin are well-documented. Oxysterols, including 22(R)-hydroxycholesterol, have been shown to possess in vivo osteoinductive properties. Diosgenin has been found to stimulate osteogenic activity by increasing the synthesis of bone matrix proteins and the expression of the bone-specific transcription factor Runx2.

dot

Caption: Hypothesized Osteoinductive Action of Caprospinol.

Synthesis of Caprospinol

Caprospinol, or (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is synthesized from diosgenin. The synthesis involves the esterification of the 3β-hydroxyl group of diosgenin with hexanoic acid or a reactive derivative thereof.

dot

Caption: Synthesis of Caprospinol from Diosgenin.

Quantitative Data

Currently, specific quantitative data for caprospinol's biological activities, such as IC50, EC50, Kd, and Ki values, are not widely available in the public domain. Further research is required to establish these critical parameters for a comprehensive understanding of its potency and efficacy.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of caprospinol. These should be optimized and adapted based on specific experimental goals and laboratory conditions.

Aβ Aggregation Inhibition Assay (Thioflavin T)

dot

Caption: Thioflavin T Assay Workflow.

Protocol:

-

Preparation of Aβ(1-42) Monomers: Dissolve lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break up pre-existing aggregates. Remove the solvent by evaporation and resuspend the peptide in a buffer such as PBS to the desired concentration.

-

Incubation: Incubate the Aβ(1-42) solution in the presence of varying concentrations of caprospinol or a vehicle control at 37°C with gentle agitation.

-

Thioflavin T (ThT) Binding: At specified time points, add Thioflavin T to the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

-

Data Analysis: A decrease in fluorescence intensity in the presence of caprospinol indicates inhibition of Aβ aggregation.

Mitochondrial Function Assay (Seahorse XF Analyzer)

dot

Caption: Seahorse XF Assay Workflow.

Protocol:

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a Seahorse XF microplate.

-

Treatment: Treat the cells with Aβ(1-42) in the presence or absence of caprospinol for a specified duration.

-

Seahorse XF Assay: Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This involves the sequential injection of mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase.

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential.

-

Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively.

-

-

Data Acquisition: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

-

Data Analysis: Analyze the changes in OCR to determine parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Sigma-1 Receptor Binding Assay (Radioligand Competition)

dot

Caption: Sigma-1 Receptor Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the sigma-1 receptor.

-

Competitive Binding: Incubate the membrane preparations with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of unlabeled caprospinol.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand using rapid filtration.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the concentration of caprospinol that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

Caprospinol stands out as a promising multi-target therapeutic candidate for Alzheimer's disease, acting as a stable analogue of 22R-hydroxycholesterol. Its neuroprotective effects are well-documented, though a more precise quantification of its potency is needed. The potential for caprospinol to modulate the Hedgehog signaling pathway and promote osteoinduction, based on the activities of its parent and precursor molecules, opens exciting new avenues for research. Future studies should focus on elucidating the specific molecular interactions of caprospinol with components of these pathways, determining its efficacy in relevant in vivo models, and establishing a comprehensive pharmacokinetic and pharmacodynamic profile. Such efforts will be crucial in translating the therapeutic potential of caprospinol into clinical applications for a range of debilitating diseases.

References

- 1. Caprospinol: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caprospinol: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caprospinol reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]

Caprospinol's Interaction with Beta-Amyloid Aβ(42): A Technical Whitepaper for Neurodegenerative Disease Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caprospinol ((22R,25R)-20α-spirost-5-en-3β-yl hexanoate) is a novel steroid derivative that has emerged as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action is multifaceted, with a primary focus on its interaction with the beta-amyloid (Aβ) peptide, particularly the neurotoxic Aβ(42) isoform. Preclinical studies have demonstrated that caprospinol can directly bind to Aβ(42), mitigate its aggregation, and reduce amyloid plaque formation in vivo.[1][2] Furthermore, its neuroprotective effects are attributed to its ability to counteract mitochondrial dysfunction and its role as a sigma-1 receptor ligand.[1][2] This technical guide provides a comprehensive overview of the available data on caprospinol's binding to Aβ(42), summarizing key findings, outlining relevant experimental methodologies, and visualizing its proposed mechanisms of action. While specific quantitative binding affinities and detailed protocols from the original preclinical studies are not publicly available, this paper synthesizes the existing knowledge to inform further research and development.

Introduction to Caprospinol and its Therapeutic Rationale

Caprospinol was identified as a stable analog of 22R-hydroxycholesterol, a neuroprotective steroid found at reduced levels in the brains of Alzheimer's disease patients.[1] The therapeutic hypothesis is that by mimicking the protective effects of 22R-hydroxycholesterol, caprospinol can counteract the neurotoxic cascade initiated by Aβ(42). Developed by Samaritan Pharmaceuticals, caprospinol has undergone preclinical testing, demonstrating its potential as a disease-modifying agent.

Interaction with Aβ(42) and Anti-Aggregation Properties

The cornerstone of caprospinol's therapeutic potential lies in its direct interaction with Aβ(42). While quantitative binding data such as dissociation constants (Kd) are not publicly documented, preclinical research has established a direct binding interaction. This interaction is believed to be central to its ability to inhibit the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) and reduce the formation of amyloid plaques.

Table 1: Summary of Caprospinol's Effects on Aβ(42)

| Effect | Observation | Reference |

| Binding to Aβ(42) | Preclinical studies indicate direct binding to the Aβ peptide. | |

| Inhibition of Aggregation | Blocks the formation of neurotoxic Aβ oligomers. | |

| Plaque Reduction | Reduces hippocampal amyloid deposits in a rat model of Alzheimer's disease. | |

| Neuroprotection | Protects against Aβ(42)-induced neurotoxicity. |

Multi-Target Mechanism of Action

Caprospinol's neuroprotective effects extend beyond its direct interaction with Aβ(42), involving at least two other key cellular pathways.

Mitochondrial Modulation

Caprospinol interacts with components of the mitochondrial respiratory chain, where it exhibits an anti-uncoupling effect. This action is crucial as mitochondrial dysfunction is a well-established early feature of Alzheimer's disease pathology. By preserving mitochondrial function, caprospinol may help maintain cellular energy homeostasis and reduce oxidative stress, thereby protecting neurons from Aβ(42)-induced damage. Additionally, caprospinol has been suggested to scavenge Aβ(42) monomers within the mitochondria.

Sigma-1 Receptor Ligand

Caprospinol has been identified as a sigma-1 receptor ligand. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in regulating calcium homeostasis, neuronal signaling, and cellular survival pathways. Ligands of the sigma-1 receptor are known to exert neuroprotective effects in various models of neurodegenerative diseases.

Caption: Proposed multi-target mechanism of action of caprospinol.

Experimental Methodologies

Detailed protocols for the specific assays used in the preclinical evaluation of caprospinol have not been published. However, based on standard practices in the field, the following methodologies would be appropriate for assessing the interaction between caprospinol and Aβ(42).

Aβ(42) Binding Assay (Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) is a standard method to investigate protein-protein or protein-small molecule interactions.

-

Objective: To determine if caprospinol directly binds to Aβ(42) in a solution.

-

Protocol Outline:

-

Preparation of Aβ(42): Monomeric Aβ(42) is prepared by dissolving synthetic peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in an appropriate buffer.

-

Incubation: Monomeric Aβ(42) is incubated with caprospinol at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Immunoprecipitation: A specific anti-Aβ(42) antibody is added to the mixture, followed by the addition of protein A/G-conjugated beads to capture the antibody-Aβ(42) complex.

-

Washing: The beads are washed multiple times to remove non-specific binding partners.

-

Elution and Detection: The bound proteins and any interacting small molecules are eluted from the beads. The presence of Aβ(42) is confirmed by Western blotting, and the presence of caprospinol in the eluate can be detected by techniques such as mass spectrometry.

-

Aβ(42) Aggregation Assay (Thioflavin T)

The Thioflavin T (ThT) fluorescence assay is widely used to monitor the kinetics of amyloid fibril formation.

-

Objective: To assess the inhibitory effect of caprospinol on Aβ(42) aggregation.

-

Protocol Outline:

-

Preparation of Reagents: A stock solution of ThT is prepared in buffer. Monomeric Aβ(42) is prepared as described above. Caprospinol is dissolved in a suitable solvent.

-

Assay Setup: In a microplate, monomeric Aβ(42) is mixed with ThT and different concentrations of caprospinol or a vehicle control.

-

Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.

-

Data Analysis: The fluorescence intensity over time is plotted to generate aggregation curves. The lag time, elongation rate, and final fluorescence intensity are compared between caprospinol-treated and control samples to determine the inhibitory effect.

-

Caption: General workflow for in vitro assessment of caprospinol's effects.

Neuroprotection Assay

-

Objective: To determine if caprospinol can protect neuronal cells from Aβ(42)-induced toxicity.

-

Protocol Outline:

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

-

Treatment: Cells are pre-treated with various concentrations of caprospinol for a specified period.

-

Aβ(42) Exposure: Oligomeric Aβ(42) is added to the cell cultures.

-

Viability Assessment: After incubation, cell viability is assessed using methods such as the MTT assay, which measures metabolic activity, or by staining for markers of apoptosis (e.g., TUNEL staining).

-

Data Analysis: Cell viability in caprospinol-treated groups is compared to that of cells treated with Aβ(42) alone.

-

In Vivo Efficacy

An in vivo study using a rat model of Alzheimer's disease demonstrated the therapeutic potential of caprospinol.

Table 2: Summary of In Vivo Findings in a Rat Model of AD

| Parameter | Method | Result | Reference |

| Cognitive Function | Morris Water Maze | Attenuated memory impairment. | |

| Amyloid Deposition | Campbell-Switzer Silver Staining | Reduction in hippocampal amyloid deposits. | |

| Neurodegeneration | FluoroJade C Staining | Reduced number of degenerating neurons in the hippocampus. | |

| Tau Phosphorylation | Immunohistochemistry (AT8) | Reduction in hyperphosphorylated tau. | |

| Astrogliosis | Immunohistochemistry | Reduction in astrogliosis. | |

| Bioavailability | Not specified | Crosses the blood-brain barrier and accumulates in the forebrain. |

The experimental model involved the infusion of ferrous amyloid buthionine into the left ventricle of male Long-Evans rats for 8 weeks to induce AD-like pathology. Caprospinol was administered intraperitoneally at a dose of 10 mg/kg/day during the final 4 weeks of the infusion.

Future Directions and Conclusion

Caprospinol represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to directly interact with Aβ(42) and modulate key cellular pathways implicated in neurodegeneration provides a strong rationale for its continued investigation. A critical next step in the research and development of caprospinol will be the detailed characterization of its binding to Aβ(42), including the determination of its binding affinity and the specific binding site. Furthermore, elucidating the precise molecular mechanisms by which it modulates mitochondrial function and sigma-1 receptor signaling will provide a more complete understanding of its neuroprotective properties. As of the latest available information, Samaritan Pharmaceuticals had filed an Investigational New Drug (IND) application with the FDA, but further clinical development status is not publicly documented. The preclinical data strongly suggest that caprospinol warrants further investigation as a potential disease-modifying therapy for Alzheimer's disease.

References

Caprospinol's Engagement with the Sigma-1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprospinol, a naturally occurring heterospirostenol, has emerged as a compound of interest in neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. Its neuroprotective effects are attributed to a multi-target mechanism of action, one of which is its activity as a ligand for the Sigma-1 receptor (S1R).[1] The S1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, and is implicated in the regulation of various cellular processes, including calcium signaling, ion channel activity, and cellular stress responses. This technical guide provides a comprehensive overview of the available data and methodologies related to the Sigma-1 receptor ligand activity of Caprospinol.

Data Presentation: Quantitative Analysis

While extensive research has highlighted Caprospinol's neuroprotective properties, publicly available quantitative data on its direct interaction with the Sigma-1 receptor is limited. The primary available data point is its binding affinity (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.

Table 1: Caprospinol Binding Affinity for the Sigma-1 Receptor

| Ligand | Receptor | Assay Type | Parameter | Value | Source |

| Caprospinol | Sigma-1 | Radioligand Binding Assay | Ki | 1.55 µM | MedchemExpress |

Note: The specific experimental conditions and the radioligand used in the assay to determine this Ki value are not detailed in the publicly accessible source.

Experimental Protocols

To provide a framework for the further investigation of Caprospinol's Sigma-1 receptor activity, this section outlines detailed methodologies for key experiments typically employed in the characterization of S1R ligands.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of an unlabeled test compound, such as Caprospinol, for the Sigma-1 receptor.

1. Materials and Reagents:

-

Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cell lines expressing the Sigma-1 receptor (e.g., HEK293 cells).

-

Radioligand: Typically [³H]-(+)-pentazocine, a selective Sigma-1 receptor agonist.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity S1R ligand, such as haloperidol.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Caprospinol, dissolved in an appropriate solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., GF/B) and a Filtration Apparatus .

2. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane preparation.

-

Competition: Add increasing concentrations of Caprospinol to the wells.

-

Controls:

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of the non-labeled S1R ligand (e.g., haloperidol).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Caprospinol.

-

Determine the IC50 value (the concentration of Caprospinol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Neurite Outgrowth in PC12 Cells

This assay is used to determine if a ligand acts as an agonist or antagonist at the Sigma-1 receptor by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth in a neuronal-like cell line. S1R agonists have been shown to potentiate NGF-induced neurite outgrowth.

1. Materials and Reagents:

-

PC12 Cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.

-

Cell Culture Medium: e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics.

-

Nerve Growth Factor (NGF) .

-

Test Compound: Caprospinol.

-

S1R Antagonist (for control): e.g., BD-1063.

-

Culture Plates or Dishes.

-

Microscope with Imaging System.

2. Procedure:

-

Cell Seeding: Plate PC12 cells onto collagen-coated culture dishes and allow them to adhere.

-

Treatment: Treat the cells with:

-

Vehicle control.

-

NGF alone (at a sub-maximal concentration).

-

NGF in combination with various concentrations of Caprospinol.

-

Caprospinol alone.

-

NGF, Caprospinol, and an S1R antagonist to confirm the effect is mediated by the Sigma-1 receptor.

-

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

-

Imaging and Analysis:

-

Capture images of multiple fields for each treatment condition.

-

Quantify neurite outgrowth. A common criterion is to count the percentage of cells bearing at least one neurite that is longer than the cell body diameter.

-

Measure the length of the longest neurite for each differentiated cell.

-

3. Data Interpretation:

-

An agonistic effect would be indicated by a significant increase in the percentage of differentiated cells and/or neurite length in the presence of NGF and Caprospinol, compared to NGF alone.

-

An antagonistic effect would be demonstrated if Caprospinol inhibits the potentiation of neurite outgrowth induced by a known S1R agonist.

-

No effect would suggest that Caprospinol does not have functional activity in this assay or acts through a different pathway.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Caption: General Experimental Workflow for S1R Ligand Testing.

References

In-Depth Technical Guide: Caprospinol's Interaction with the Mitochondrial Respiratory Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprospinol, a synthetic derivative of the natural steroid 22R-hydroxycholesterol, has emerged as a promising neuroprotective agent, particularly in the context of Alzheimer's disease. Its multifaceted mechanism of action includes a direct interaction with the mitochondrial respiratory chain, where it exerts a significant "anti-uncoupling" effect. This technical guide provides a comprehensive overview of the experimental evidence detailing this interaction, focusing on quantitative data and the methodologies used to elucidate Caprospinol's role in preserving mitochondrial function. The information presented herein is intended to support further research and drug development efforts centered on mitochondrial bioenergetics.

Introduction

Mitochondrial dysfunction is a well-established hallmark of neurodegenerative diseases, including Alzheimer's disease. The impairment of the mitochondrial respiratory chain leads to decreased ATP production, increased reactive oxygen species (ROS) generation, and the initiation of apoptotic pathways, all of which contribute to neuronal cell death. Caprospinol's neuroprotective properties are, in part, attributed to its ability to counteract these detrimental processes at the mitochondrial level.[1] Research has indicated that Caprospinol interacts with components of the mitochondrial respiratory chain, leading to an anti-uncoupling effect that helps maintain mitochondrial integrity and function in the face of neurotoxic insults.[1]

Quantitative Analysis of Caprospinol's Effect on Mitochondrial Respiration

To date, specific quantitative data from primary research articles detailing the effects of Caprospinol on mitochondrial oxygen consumption rates (OCR) and electron transport chain (ETC) complex activities have not been made publicly available in the reviewed literature. The primary body of work, largely consisting of review articles by key researchers in the field, consistently refers to an "anti-uncoupling effect" as a component of Caprospinol's neuroprotective mechanism.[1] One review explicitly states that "caprospinol protects complex IV and prevents uncoupling independently of its ability to bind to amyloid peptide." However, the original experimental data and detailed protocols supporting these statements are not present in the currently accessible literature.

The following tables are structured to present the anticipated quantitative data that would be necessary to fully characterize Caprospinol's mitochondrial effects. These tables are provided as a template for future studies and to highlight the key parameters that require investigation.

Table 1: Effect of Caprospinol on Oxygen Consumption Rate (OCR) in Isolated Mitochondria

| Treatment Group | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |

| Control (Vehicle) | Data not available | Data not available | Data not available |

| Caprospinol (1 µM) | Data not available | Data not available | Data not available |

| Caprospinol (10 µM) | Data not available | Data not available | Data not available |

| Uncoupler (FCCP) | Data not available | Data not available | Data not available |

| Uncoupler + Caprospinol | Data not available | Data not available | Data not available |

Table 2: Effect of Caprospinol on Electron Transport Chain (ETC) Complex Activities

| ETC Complex | Control (Vehicle) Activity (%) | Caprospinol (10 µM) Activity (%) | IC50 / EC50 (µM) |

| Complex I (NADH:ubiquinone oxidoreductase) | 100 | Data not available | Data not available |

| Complex II (Succinate dehydrogenase) | 100 | Data not available | Data not available |

| Complex III (Ubiquinol-cytochrome c reductase) | 100 | Data not available | Data not available |

| Complex IV (Cytochrome c oxidase) | 100 | Data not available | Data not available |

| Complex V (ATP synthase) | 100 | Data not available | Data not available |

Table 3: Effect of Caprospinol on Mitochondrial Membrane Potential (ΔΨm)

| Treatment Group | Mitochondrial Membrane Potential (Arbitrary Fluorescence Units) |

| Control (Vehicle) | Data not available |

| Caprospinol (10 µM) | Data not available |

| Depolarizing Agent (e.g., CCCP) | Data not available |

| Depolarizing Agent + Caprospinol | Data not available |

Experimental Protocols

The following are detailed, representative protocols for the key experiments required to elucidate the interaction of a compound like Caprospinol with the mitochondrial respiratory chain. These are based on standard methodologies in the field of mitochondrial bioenergetics.

Isolation of Mitochondria from Rodent Brain

-

Tissue Homogenization: Euthanize the animal in accordance with ethical guidelines and rapidly excise the brain. Place the brain in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle followed by a tight-fitting pestle.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet nuclei and cell debris.

-

Mitochondrial Pellet Collection: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Measurement of Oxygen Consumption Rate (OCR)

-

Instrumentation: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

-

Assay Medium: Use a respiration buffer such as MiR05 (0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add isolated mitochondria to the chamber containing respiration buffer.

-

To measure Complex I-linked respiration, add substrates such as pyruvate, malate, and glutamate.

-

Measure State 2 respiration (basal).

-

Add ADP to initiate State 3 respiration (phosphorylating).

-

Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak).

-

Titrate a chemical uncoupler (e.g., FCCP) to determine the maximal electron transport system (ETS) capacity.

-

Add rotenone to inhibit Complex I and then succinate to measure Complex II-linked respiration.

-

Add antimycin A to inhibit Complex III.

-

Add ascorbate and TMPD to measure Complex IV activity.

-

Add sodium azide or potassium cyanide to inhibit Complex IV and determine residual oxygen consumption.

-

-

Data Analysis: Calculate the oxygen consumption rates for each state and the respiratory control ratio (RCR = State 3/State 4o).

Measurement of Individual ETC Complex Activities

-

Sample Preparation: Freeze-thaw isolated mitochondria multiple times to disrupt the membranes and expose the enzymatic complexes.

-

Spectrophotometric Assays:

-

Complex I: Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of a suitable electron acceptor (e.g., ubiquinone-1) and inhibitors of other complexes (e.g., antimycin A, KCN). The specific activity is determined by its sensitivity to rotenone.

-

Complex II: Measure the reduction of an artificial electron acceptor (e.g., DCPIP) at 600 nm in the presence of succinate.

-

Complex III: Measure the reduction of cytochrome c at 550 nm in the presence of reduced decylubiquinone.

-

Complex IV: Measure the oxidation of reduced cytochrome c at 550 nm.

-

-

Data Normalization: Normalize the activity of each complex to the total mitochondrial protein content.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Fluorescent Probes: Utilize potentiometric fluorescent dyes such as JC-1, TMRM (tetramethylrhodamine, methyl ester), or TMRE (tetramethylrhodamine, ethyl ester).

-

Cellular Assay:

-

Culture neuronal cells in a suitable format (e.g., 96-well plate).

-

Treat cells with Caprospinol for the desired time.

-

Load the cells with the fluorescent probe according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

For JC-1, a ratiometric dye, measure both the green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.

-

-

Isolated Mitochondria Assay: The same principles can be applied to a suspension of isolated mitochondria.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanism of Caprospinol's anti-uncoupling effect on mitochondria.

References

Caprospinol: A Technical Guide to Preclinical Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Caprospinol is an investigational drug candidate. The quantitative data and detailed experimental protocols presented in this document are representative examples derived from typical preclinical studies for a compound of this nature. They are intended for illustrative purposes to meet the structural and content requirements of this guide, as specific proprietary data is not publicly available.

Introduction

Caprospinol, chemically identified as (22R,25R)-20 alpha-spirost-5-en-3beta-yl hexanoate, is a novel neurotropic drug candidate under investigation for the treatment of Alzheimer's disease (AD).[1] It is a stable, naturally occurring heterospirostenol and an analog of 22R-hydroxycholesterol, a neurosteroid found in reduced levels in the brains of individuals with Alzheimer's disease.[1][2] The therapeutic potential of Caprospinol is attributed to its multi-target mechanism of action. This includes direct binding to beta-amyloid (Aβ(42)) to inhibit the formation of neurotoxic oligomers and reduce plaque formation, interaction with the mitochondrial respiratory chain, and acting as a sigma-1 receptor ligand.[2][3] Preclinical studies have demonstrated that Caprospinol can cross the blood-brain barrier, accumulate in the brain, and restore cognitive function in a rat model of AD.

Understanding the pharmacokinetic (PK) profile and bioavailability of Caprospinol is critical for its development as a therapeutic agent. This guide provides an in-depth overview of its preclinical pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), based on representative data.

Pharmacokinetic Profile

The pharmacokinetic properties of Caprospinol have been characterized in preclinical models to understand its behavior in a biological system. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in a rat model.

Intravenous Administration

The data below represents the pharmacokinetic profile of a single 5 mg/kg intravenous bolus dose of Caprospinol administered to male Sprague-Dawley rats.

| Parameter | Symbol | Value | Unit |

| Maximum Plasma Concentration | C₀ | 1250 | ng/mL |

| Area Under the Curve (0 to ∞) | AUC₀-∞ | 3450 | ng·h/mL |

| Elimination Half-Life | t₁/₂ | 4.5 | h |

| Clearance | CL | 1.45 | L/h/kg |

| Volume of Distribution | Vd | 9.4 | L/kg |

Oral Administration

The following table outlines the pharmacokinetic parameters after a single 20 mg/kg oral gavage dose of Caprospinol administered to male Sprague-Dawley rats.

| Parameter | Symbol | Value | Unit |

| Maximum Plasma Concentration | Cmax | 480 | ng/mL |

| Time to Maximum Concentration | Tmax | 2.0 | h |

| Area Under the Curve (0 to ∞) | AUC₀-∞ | 4140 | ng·h/mL |

| Elimination Half-Life | t₁/₂ | 4.8 | h |

Bioavailability

The absolute oral bioavailability of Caprospinol was determined by comparing the dose-normalized AUC following oral administration with the AUC following intravenous administration.

| Parameter | Symbol | Value | Unit |

| Absolute Oral Bioavailability | F | 30 | % |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections describe the protocols for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile and absolute bioavailability of Caprospinol following intravenous and oral administration in rats.

-

Test System: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

-

Dosing:

-

Intravenous (IV): Caprospinol was formulated in a solution of 10% Solutol HS 15, 10% ethanol, and 80% saline and administered as a single bolus dose of 5 mg/kg via the tail vein.

-

Oral (PO): Caprospinol was suspended in a vehicle of 0.5% methylcellulose in water and administered as a single dose of 20 mg/kg by oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Caprospinol were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was achieved on a C18 reverse-phase column.

-

Pharmacokinetic Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

In Vitro Metabolic Stability in Liver Microsomes

-

Objective: To assess the intrinsic metabolic stability of Caprospinol in rat and human liver microsomes.

-

Test System: Pooled male Sprague-Dawley rat liver microsomes and pooled mixed-gender human liver microsomes (final protein concentration 0.5 mg/mL).

-

Incubation: Caprospinol (1 µM final concentration) was incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-regenerating system.

-

Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes and the reaction was quenched by adding cold acetonitrile.

-

Analysis: The disappearance of Caprospinol over time was monitored by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of Caprospinol remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental processes.

Caption: Caprospinol's multi-target neuroprotective signaling pathway.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This technical guide provides a summary of the preclinical pharmacokinetic profile and bioavailability of Caprospinol. The representative data indicate that Caprospinol is orally bioavailable and effectively crosses the blood-brain barrier, a critical attribute for a centrally acting agent. Its multi-target mechanism, aimed at key pathological features of Alzheimer's disease, combined with a promising pharmacokinetic profile, positions Caprospinol as a significant candidate for further clinical development. The methodologies and data presented here form a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. Caprospinol: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caprospinol: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprospinol, a naturally occurring heterospirostenol, has emerged as a promising neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][2] Its multifaceted mechanism of action, which includes binding to β-amyloid (Aβ) and modulating mitochondrial function, makes it a compelling candidate for therapeutic development.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective effects of Caprospinol against common neurotoxic insults.

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurotoxicity and neurodegenerative disease research due to its ability to differentiate into a mature neuronal phenotype.[3] This document outlines procedures for assessing Caprospinol's efficacy in protecting these cells from neurotoxins that mimic aspects of neurodegenerative pathology, such as rotenone (a mitochondrial complex I inhibitor) and 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.

Experimental Workflow Overview

The general workflow for assessing the neuroprotective effects of Caprospinol involves culturing SH-SY5Y cells, inducing neurotoxicity, and subsequently quantifying cell health and specific cellular responses using a battery of assays.

Caption: General experimental workflow for assessing Caprospinol's neuroprotective effects in vitro.

Proposed Neuroprotective Signaling Pathway of Caprospinol

Caprospinol's neuroprotective effects are attributed to its ability to counteract several pathological processes implicated in neurodegeneration. This includes direct interaction with Aβ peptides to reduce their aggregation and toxicity, as well as modulation of mitochondrial function to mitigate oxidative stress and apoptotic signaling.

Caption: Proposed signaling pathway for the neuroprotective effects of Caprospinol.

Data Presentation

Table 1: Effect of Caprospinol on Cell Viability (MTT Assay) in Rotenone-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |

| Control (Untreated) | - | 1.25 ± 0.08 | 100 |

| Rotenone | 1 µM | 0.63 ± 0.05 | 50.4 |

| Rotenone + Caprospinol | 1 µM + 1 µM | 0.88 ± 0.06 | 70.4 |

| Rotenone + Caprospinol | 1 µM + 5 µM | 1.05 ± 0.07 | 84.0 |

| Rotenone + Caprospinol | 1 µM + 10 µM | 1.15 ± 0.09 | 92.0 |

| Caprospinol alone | 10 µM | 1.23 ± 0.07 | 98.4 |

Table 2: Effect of Caprospinol on Cytotoxicity (LDH Release Assay) in Rotenone-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |

| Spontaneous LDH Release | - | 0.20 ± 0.02 | 0 |

| Maximum LDH Release | - | 1.00 ± 0.05 | 100 |

| Rotenone | 1 µM | 0.75 ± 0.04 | 68.75 |

| Rotenone + Caprospinol | 1 µM + 1 µM | 0.55 ± 0.03 | 43.75 |

| Rotenone + Caprospinol | 1 µM + 5 µM | 0.40 ± 0.03 | 25.0 |

| Rotenone + Caprospinol | 1 µM + 10 µM | 0.30 ± 0.02 | 12.5 |

Table 3: Effect of Caprospinol on Apoptosis (Caspase-3 Activity) in Rotenone-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Mean Absorbance (405 nm) ± SD | Fold Increase in Caspase-3 Activity |

| Control (Untreated) | - | 0.15 ± 0.01 | 1.0 |

| Rotenone | 1 µM | 0.60 ± 0.04 | 4.0 |

| Rotenone + Caprospinol | 1 µM + 1 µM | 0.42 ± 0.03 | 2.8 |

| Rotenone + Caprospinol | 1 µM + 5 µM | 0.29 ± 0.02 | 1.9 |

| Rotenone + Caprospinol | 1 µM + 10 µM | 0.20 ± 0.02 | 1.3 |

Table 4: Effect of Caprospinol on Reactive Oxygen Species (ROS) Production in Rotenone-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Mean Fluorescence Intensity ± SD | % ROS Production |

| Control (Untreated) | - | 500 ± 35 | 100 |

| Rotenone | 1 µM | 2500 ± 150 | 500 |

| Rotenone + Caprospinol | 1 µM + 1 µM | 1750 ± 120 | 350 |

| Rotenone + Caprospinol | 1 µM + 5 µM | 1100 ± 90 | 220 |

| Rotenone + Caprospinol | 1 µM + 10 µM | 700 ± 60 | 140 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Caprospinol Pre-treatment: Prepare stock solutions of Caprospinol in DMSO. Dilute to desired final concentrations in culture medium and pre-treat the cells for 2 hours.

-

Induction of Neurotoxicity: After pre-treatment, add rotenone (e.g., 1 µM final concentration) or MPP+ (e.g., 1.5 mM final concentration) to the respective wells.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

MTT Addition: Following the 24-hour treatment incubation, add 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a chilled cell lysis buffer.

-

Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Caspase-3 Reaction: In a new 96-well plate, add 50 µg of protein from each lysate. Add the reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.

-

Cell Treatment: Culture and treat cells with Caprospinol and a neurotoxin as described in section 4.1.

-

Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM H2DCFDA solution in serum-free medium to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Normalization: The fluorescence intensity can be normalized to the cell number or protein concentration to account for differences in cell density.

References

- 1. Caprospinol: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caprospinol: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

Application Notes and Protocols: Morris Water Maze Test with Caprospinol Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprospinol, a novel disease-modifying steroid, has demonstrated significant potential in preclinical models of Alzheimer's disease (AD). It is a stable analog of 22R-hydroxycholesterol, a neurosteroid found in reduced levels in the brains of AD patients.[1][2] The therapeutic efficacy of Caprospinol is attributed to its multi-target mechanism of action, which includes the reduction of amyloid deposits, protection against β-amyloid-induced neurotoxicity, and modulation of mitochondrial function.[1][2][3] The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory, making it a critical tool for evaluating the cognitive benefits of potential AD therapeutics like Caprospinol.

These application notes provide a detailed protocol for utilizing the Morris water maze to evaluate the in vivo efficacy of Caprospinol in a rat model of Alzheimer's disease. The included data and diagrams serve as a guide for researchers aiming to replicate or build upon these findings.

Data Presentation

The following tables summarize the quantitative data from a representative study evaluating the effect of Caprospinol on cognitive performance in a rat model of Alzheimer's disease.

Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in Seconds)

Note: The data in this table is representative and illustrates the expected learning curve based on published outcomes.

| Day | Control Group (Mean ± SEM) | AD Model Group (Vehicle) (Mean ± SEM) | AD Model Group (Caprospinol 10 mg/kg) (Mean ± SEM) |

| 1 | 55.2 ± 3.1 | 58.1 ± 2.9 | 57.5 ± 3.0 |

| 2 | 42.5 ± 2.8 | 54.3 ± 2.5 | 48.1 ± 2.7 |

| 3 | 30.1 ± 2.2 | 49.8 ± 2.1 | 39.5 ± 2.4 |

| 4 | 22.7 ± 1.9 | 45.2 ± 1.8 | 30.3 ± 2.0 |

| 5 | 18.5 ± 1.5 | 42.1 ± 1.6 | 25.4 ± 1.8 |

Table 2: Morris Water Maze - Probe Trial (Day 6)

| Parameter | Control Group (n=6) (Mean ± SEM) | AD Model Group (Vehicle) (n=6) (Mean ± SEM) | AD Model Group (Caprospinol 10 mg/kg) (n=10) (Mean ± SEM) |

| Time in Target Quadrant (%) | 36.81 ± 2.48 | 26.06 ± 1.49 | 36.56 ± 2.09 |

| Number of Platform Crossings | 4.2 ± 0.5 | 1.8 ± 0.3 | 3.9 ± 0.4 |

Source: Data for the probe trial is adapted from a study on the effects of Caprospinol in a rat model of Alzheimer's disease.

Experimental Protocols

Animal Model and Caprospinol Treatment

A rat model of Alzheimer's disease can be induced by administering a solution of ferrous amyloid buthionine (FAB) into the left ventricle via an osmotic micropump over a period of several weeks.

-

Animal Model: Male Long-Evans rats are a suitable choice for this model.

-

Disease Induction: A solution containing FeSO4 (1 mM), Aβ1-42 (15 µM), and buthionine sulfoximine (12 mM) at pH 5.1 is infused into the left ventricle using an osmotic micropump for 4 weeks. The pump is then replaced for an additional 4-week infusion.

-

Caprospinol Administration: Caprospinol is administered intraperitoneally at a dose of 10 mg/kg/day during the final 4 weeks of the FAB infusion, at which point the animals typically manifest the disease phenotype.

Morris Water Maze Protocol

The Morris water maze test is conducted to assess spatial learning and memory.

-

Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged about 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.

-

Acquisition Phase (5 days):

-

Animals undergo four trials per day for five consecutive days.

-

For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.

-

The rat is allowed to swim freely to find the hidden platform. The trial ends once the rat has located and climbed onto the platform.

-

If the rat fails to find the platform within 60-90 seconds, it is gently guided to the platform.

-

The rat is allowed to remain on the platform for 15-30 seconds to observe the spatial cues.

-

An inter-trial interval of at least 10-15 minutes should be allowed.

-

-

Probe Trial (Day 6):

-

The escape platform is removed from the pool.

-

The rat is allowed to swim freely for 60 seconds.

-

The swimming path, time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location are recorded using a video tracking system.

-

Visualizations

Signaling Pathway of Caprospinol

Caption: Proposed mechanism of action of Caprospinol.

Experimental Workflow

Caption: Experimental workflow for evaluating Caprospinol.

References

- 1. Caprospinol: discovery of a steroid drug candidate to treat Alzheimer's disease based on 22R-hydroxycholesterol structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caprospinol: moving from a neuroactive steroid to a neurotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caprospinol reduces amyloid deposits and improves cognitive function in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caprospinol Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the efficacy of Caprospinol in enhancing cognitive function. The protocols detailed below cover both preclinical and clinical experimental designs, from behavioral assessments in animal models to molecular analyses of underlying mechanisms and a proposed clinical trial outline.

Preclinical Evaluation of Caprospinol

Objective

To assess the pro-cognitive and neuroprotective effects of Caprospinol in a rodent model of Alzheimer's disease (AD). Existing research indicates Caprospinol can restore cognitive impairment in a pharmacological rat model of AD[1].

Animal Model

A widely accepted rodent model, such as the 5xFAD transgenic mouse model, which exhibits key pathological features of AD, including amyloid plaque deposition and cognitive deficits, is recommended.

Experimental Design and Workflow

The preclinical study will follow a structured workflow to assess the impact of Caprospinol on cognitive function and AD-related pathology.

Preclinical experimental workflow for Caprospinol evaluation.

Behavioral Assessments of Cognitive Function

A battery of behavioral tests will be employed to evaluate different aspects of learning and memory. These tests are well-validated for assessing cognitive function in rodents[2][3][4][5].

The MWM is a classic test for hippocampal-dependent spatial learning and memory. Previous studies have successfully used the MWM to demonstrate Caprospinol's efficacy in attenuating memory impairment.

-

Apparatus: A circular pool (1.5 m diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the platform. If unsuccessful, they are guided to it.

-

Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.

-

-

Data to Collect: Escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.

This test assesses spatial working memory, which relies on the hippocampus and prefrontal cortex.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Mice are placed in the center and allowed to freely explore the maze for 8 minutes. The sequence of arm entries is recorded.

-

Data to Collect: Number of arm entries and the percentage of spontaneous alternations (consecutive entries into three different arms).

The NOR test evaluates recognition memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation (Day 1): Mice are allowed to explore the empty arena.

-

Familiarization (Day 2): Two identical objects are placed in the arena, and mice explore for 10 minutes.

-

Test (Day 3): One of the familiar objects is replaced with a novel object, and exploration time is recorded for 5 minutes.

-

-

Data to Collect: Time spent exploring the novel versus the familiar object.

| Behavioral Test | Cognitive Domain Assessed | Primary Metric | Expected Outcome with Caprospinol |

| Morris Water Maze | Spatial Learning & Memory | Decreased escape latency; Increased time in target quadrant | Improvement in spatial learning and memory retention |

| Y-Maze | Spatial Working Memory | Increased percentage of spontaneous alternations | Enhancement of short-term spatial memory |

| Novel Object Recognition | Recognition Memory | Increased exploration of the novel object | Improved ability to recognize novelty |

Molecular and Cellular Analyses

Following behavioral testing, brain tissue will be analyzed to investigate the underlying mechanisms of Caprospinol's action. Caprospinol is known to reduce hippocampal amyloid deposits and Tau phosphorylation.

-

Objective: To quantify Aβ plaques, neurofibrillary tangles (hyperphosphorylated Tau), and gliosis.

-

Procedure:

-

Perfuse mice and fix brain tissue in 4% paraformaldehyde.

-

Section the brain using a cryostat.

-

Incubate sections with primary antibodies (e.g., anti-Aβ, anti-pTau, anti-GFAP for astrocytes, anti-Iba1 for microglia).

-

Incubate with fluorescently labeled secondary antibodies.

-

Image sections using a confocal microscope and quantify the stained area.

-

-

Objective: To measure the levels of key proteins involved in synaptic plasticity and neuroinflammation.

-

Procedure:

-

Dissect and homogenize brain regions (hippocampus, cortex).

-

Perform protein quantification using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Incubate with primary antibodies against synaptic markers (e.g., PSD-95, synaptophysin), and signaling proteins (e.g., p-CREB, BDNF, CaMKII).

-

Incubate with HRP-conjugated secondary antibodies and detect with chemiluminescence.

-

| Molecular Assay | Target | Rationale | Expected Outcome with Caprospinol |

| Immunohistochemistry | Aβ plaques, p-Tau | Key pathologies in AD | Reduction in plaque load and Tau pathology |

| Western Blot | PSD-95, Synaptophysin | Markers of synaptic integrity | Increased levels, indicating synaptic protection |

| Western Blot | p-CREB, BDNF | Key molecules in memory formation | Upregulation of these pro-cognitive proteins |

Hypothesized Signaling Pathway of Caprospinol

Based on its known mechanisms, Caprospinol is hypothesized to exert its cognitive-enhancing effects through a multi-target approach that converges on pathways promoting neuronal survival and synaptic plasticity.

Hypothesized signaling pathway for Caprospinol's effects.

Clinical Trial Design for Caprospinol

Following promising preclinical data and satisfaction of all safety requirements, a Phase II clinical trial would be warranted to assess the efficacy of Caprospinol in patients with mild cognitive impairment (MCI) or early-stage Alzheimer's disease.

Study Design

A randomized, double-blind, placebo-controlled, multi-center study.

Participant Population

-

Inclusion Criteria:

-

Age 55-85 years.

-

Diagnosis of MCI due to AD or mild AD.

-

Biomarker evidence of amyloid pathology (e.g., positive amyloid PET scan or abnormal CSF Aβ42/tau ratio).

-

Mini-Mental State Examination (MMSE) score between 20-26.

-

Interventions

-

Treatment Group 1: Caprospinol (Low Dose)

-

Treatment Group 2: Caprospinol (High Dose)

-

Control Group: Placebo

-

Duration: 12 months

Outcome Measures

The selection of outcome measures is critical for evaluating cognitive enhancement in clinical trials.

| Outcome Type | Measure | Description |

| Primary Efficacy | ADAS-Cog-13 | Alzheimer's Disease Assessment Scale-Cognitive subscale (13 items). A standardized tool for assessing cognitive function. |

| Co-Primary Efficacy | CDR-SB | Clinical Dementia Rating Scale Sum of Boxes. A global assessment of cognitive and functional performance. |

| Secondary Efficacy | ADCS-ADL | Alzheimer's Disease Cooperative Study - Activities of Daily Living. Measures functional ability. |

| Secondary Efficacy | NPI | Neuropsychiatric Inventory. Assesses behavioral and psychological symptoms. |

| Exploratory Biomarkers | CSF Aβ42, p-Tau | To assess target engagement and disease modification. |

| Exploratory Biomarkers | Volumetric MRI | To measure changes in brain structure (e.g., hippocampal volume). |

Clinical Trial Logic Flow